N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide
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Overview
Description
N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide is an organic compound with the molecular formula C27H24ClNO It is a derivative of acetamide and features a complex structure with multiple phenyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide typically involves the reaction of 2-chloro-N,N-diphenylacetamide with 3,3-diphenylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Products include N-(3,3-Diphenyl)propyl-2-hydroxy-2,2-diphenylacetamide, N-(3,3-Diphenyl)propyl-2-amino-2,2-diphenylacetamide, and corresponding thiol derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and alcohols.
Scientific Research Applications
N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diphenylacetamide: A simpler analog with fewer phenyl groups.
N-(3-Chlorophenyl)-2,2-diphenylacetamide: Contains a chlorophenyl group instead of a diphenylpropyl group.
N-Benzyl-2-chloro-N-phenylacetamide: Features a benzyl group in place of the diphenylpropyl group.
Uniqueness
N-(3,3-Diphenyl)propyl-2-chloro-2,2-diphenylacetamide is unique due to its complex structure, which includes multiple phenyl groups and a chlorine atomIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C29H26ClNO |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-chloro-N-(3,3-diphenylpropyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H26ClNO/c30-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)28(32)31-22-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27H,21-22H2,(H,31,32) |
InChI Key |
LBVNIESYDKSIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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